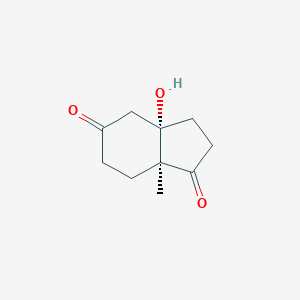
6-Benzyloxytryptamin
Übersicht
Beschreibung
6-Benzyloxytryptamine (6-BOT) is a synthetic indole alkaloid that is found in a variety of plants. It is a derivative of tryptamine, and is structurally related to serotonin, melatonin, and other neurotransmitters. 6-BOT has been studied for its potential therapeutic applications, including its antidepressant and anxiolytic effects. It has also been studied for its potential role in modulating the body’s circadian rhythm and sleep-wake cycle.
Wissenschaftliche Forschungsanwendungen
Synthese von Psilocybin-Analoga
6-Benzyloxytryptamin: dient als Vorläufer bei der Synthese von Psilocybin-Analoga, die aufgrund ihrer potenziellen therapeutischen Anwendungen in der Psychiatrie von großem Interesse sind . Die strukturelle Ähnlichkeit von this compound mit Psilocybin ermöglicht die Erforschung neuer Verbindungen, die Vorteile bei der Behandlung von Erkrankungen wie schweren depressiven Störungen bieten können.
Forschung zur serotonergen Aktivität
Aufgrund seiner strukturellen Ähnlichkeit mit Serotonin wird This compound in der Forschung verwendet, um das serotonerge System zu verstehen . Dazu gehört die Untersuchung der Bindungsaffinität und Aktivität an verschiedenen Serotoninrezeptoren, was für die Entwicklung neuer Antidepressiva und Anxiolytika entscheidend ist.
Neuropharmakologie
Forscher verwenden This compound, um neuropharmakologische Prozesse zu untersuchen . Es hilft beim Verständnis der Pharmakokinetik und Dynamik der serotonergen Signalübertragung und ihrer Rolle bei neurologischen Erkrankungen.
Entwicklung von Modellen für halluzinogene Drogen
This compound: kann aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen wie Psilocybin und DMT zur Entwicklung von Modellen für halluzinogene Drogen verwendet werden . Diese Modelle unterstützen die Untersuchung der psychologischen und physiologischen Wirkungen von Halluzinogenen.
Chemischer Referenzstandard
Als chemischer Referenzstandard wird This compound für die Kalibrierung und Prüfung in analytischen Chemieanwendungen eingesetzt . Dies stellt die Genauigkeit und Zuverlässigkeit der analytischen Methoden sicher, die in der pharmazeutischen Prüfung verwendet werden.
Zukünftige Richtungen
While specific future directions for 6-Benzyloxytryptamine are not mentioned in the search results, there is a general trend towards the development of new therapeutic peptides and controlled drug delivery systems in pharmaceutical research. These advancements could potentially influence the future applications of 6-Benzyloxytryptamine.
Wirkmechanismus
Target of Action
6-Benzyloxytryptamine is a synthetic organic compound It is structurally related to tryptophan and serotonin, suggesting it may interact with similar targets, such as serotonin receptors or enzymes involved in tryptophan metabolism .
Mode of Action
The exact mode of action of 6-Benzyloxytryptamine is not well-documented. Given its structural similarity to tryptophan and serotonin, it may interact with the same receptors or enzymes. These interactions could lead to changes in cellular signaling, neurotransmission, or metabolic pathways .
Biochemical Pathways
6-Benzyloxytryptamine, being structurally similar to tryptophan, might be involved in the same metabolic pathways. Tryptophan can be metabolized via three significant pathways: the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . The metabolites of these pathways significantly affect various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These factors, along with dosage, determine the concentration of a drug at its sites of action and the intensity of its effects over time .
Result of Action
Given its structural similarity to tryptophan and serotonin, it may have effects on neurotransmission, cellular signaling, or metabolic processes .
Action Environment
The action, efficacy, and stability of 6-Benzyloxytryptamine could be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific cellular environment . .
Eigenschaften
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJGMFMSWRFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391783 | |
| Record name | 6-Benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31677-74-4 | |
| Record name | 6-Benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



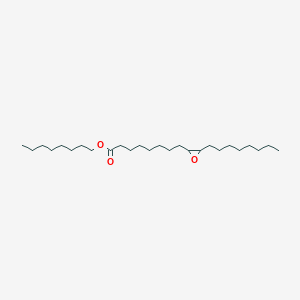
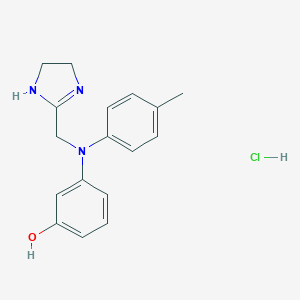

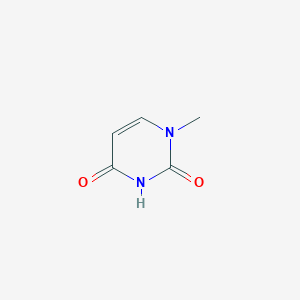

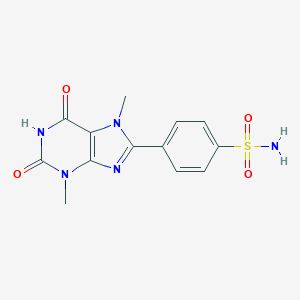
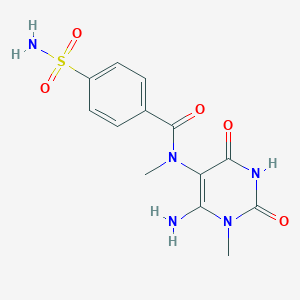
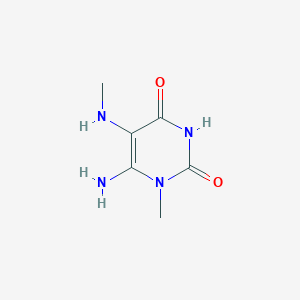

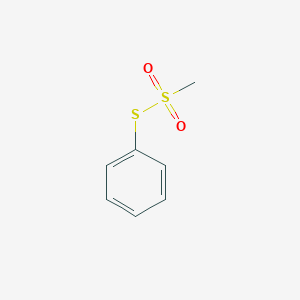

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
